molecular formula C7H9N3O2 B2879431 N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide CAS No. 2411229-55-3

N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2879431
CAS No.: 2411229-55-3
M. Wt: 167.168
InChI Key: VXSOSVHVSMKYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a base like sodium acetate . The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to various enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide is unique due to its specific chemical structure, which combines the properties of an oxadiazole ring with a propenamide group

Properties

IUPAC Name

N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-3-7(11)8-4-6-5(2)9-12-10-6/h3H,1,4H2,2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSOSVHVSMKYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.